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Biomarker /
Pathway

Experimental
Modulation by
Fedratinib

Experimental Context
& Model

Comparative Notes

JAK2 & JAK2-
V617F

Potent inhibition
(IC~50~ ~3 nM for both)

[1] [2].

Cell-free kinase activity
assays [2].

35x more selective for
JAK2 over JAK1; >300x

over JAK3 [1] [2].

STAT
Phosphorylation

Inhibits phosphorylation

of STAT3 and STAT5 [3]
[2] [4].

Cell models with active

JAK2 or FLT3; BaF3 cell
lines [3] [2] [4].

Core effect of JAK2

pathway inhibition.

FLT3 Inhibits mutant and wild-
type FLT3 (IC~50~ ~15

nM) [1] [2].

Cell-free kinase activity
assays [1].

Off-target effect;
contribution to therapeutic

efficacy in MF is unclear
[2].

BRD4 Inhibitory activity
(IC~50~ ~130 nM) [1]

[2].

In vitro studies [1] [2]. Off-target effect; may
synergistically block NF-

κB and cytokine
production [2].

TNF-α & NF-κB
Signaling

Effective inhibition of
these pro-inflammatory

RNAseq analysis of
BaF3 JAK2-V617F cells

Associated with reduction
of inflammatory cytokines.
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Biomarker /
Pathway

Experimental
Modulation by
Fedratinib

Experimental Context
& Model

Comparative Notes

pathways [4]. [4].

Interferon
Signaling

Inhibition observed in
Ruxolitinib-resistant

cells [4].

RNAseq analysis of
Ruxolitinib-resistant

BaF3 JAK2-V617F cells
[4].

Suggests fedratinib
maintains efficacy in

resistant disease.

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here is a detailed methodology from a key

study investigating fedratinib's mechanism of action in overcoming Ruxolitinib resistance [4].

Cell Lines: BaF3 cell lines overexpressing human JAK2 wild-type (WT) or the JAK2 activating

mutation V617F.
Induction of Resistance: Ruxolitinib-resistant sub-lines were generated by incrementally exposing

the parental BaF3 JAK2V617F cells to Ruxolitinib over 3 weeks, up to a concentration of IC~90~.
Proliferation Assay: Cell viability and proliferation were measured after 24-hour treatment with

Fedratinib or Ruxolitinib using the CellTiter-Glo luminescent assay.
Biochemical Signaling Analysis: Inhibition of JAK-STAT signaling was confirmed by measuring

phosphorylation levels of STAT5 (p-STAT5) via immunoblotting.
Transcriptomic Analysis: RNA sequencing (RNA-seq) was performed in triplicate on sensitive and

resistant cell lines treated with DMSO (control), Ruxolitinib, or Fedratinib at two time points (6 and 15
hours). Pathway analysis on the RNA-seq data was conducted using Metacore.

Epigenetic & Genetic Analysis: Assay for Transposase-Accessible Chromatin with sequencing
(ATAC-seq) and whole-genome sequencing were performed to investigate potential epigenetic and

genetic drivers of resistance.

Mechanism of JAK2 Inhibition and Overcoming
Resistance

Fedratinib's distinct mechanism of action is a key differentiator, explaining its activity in pre-treated

patients.
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Inhibitor Binding Mechanisms

JAK2 Kinase

Ruxolitinib Fedratinib

Binds only to the
ATP-binding site

Dual binding:
ATP & Substrate sites

Potential for genetic/epigenetic
resistance mutations

Maintains efficacy in
Ruxolitinib-resistant models

Click to download full resolution via product page

This distinct binding is supported by experimental data showing that Fedratinib inhibited JAK-STAT

signaling and cell proliferation in Ruxolitinib-resistant BaF3-JAK2V617F cells, whereas Ruxolitinib

itself was no longer effective [4]. Transcriptomic analysis further confirmed that in these resistant cells,

Fedratinib, but not Ruxolitinib, effectively modulated key pathways like interferon signaling [4].

Future Research Directions

Current clinical research is exploring how to leverage fedratinib's unique profile in combination therapies.

One promising area is its combination with immunotherapy, as fedratinib's JAK2 selectivity appears to

spare JAK1-dependent global T-cell function to a greater extent than JAK1/2 inhibitors [3]. A phase II trial

(FRACTION) is actively investigating the combination of fedratinib with the PD-1 inhibitor Nivolumab in

myelofibrosis patients with a suboptimal response to prior JAK inhibitor therapy [3].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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